Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Übersicht
Beschreibung
Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- is a synthetic compound that belongs to the class of adenosine analogs. This compound is characterized by the presence of a biphenyl group attached to the adenosine molecule, which enhances its biological activity and stability. Adenosine analogs are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Vorbereitungsmethoden
The synthesis of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the following steps:
Protection of the 2’-hydroxyl group: of adenosine using a suitable protecting group such as a silyl ether.
Coupling reaction: between the protected adenosine and 4-aminobiphenyl using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Deprotection: of the 2’-hydroxyl group to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, including those involved in inflammation and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or induce anti-inflammatory effects by modulating cytokine production.
Vergleich Mit ähnlichen Verbindungen
Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- can be compared with other adenosine analogs, such as:
Adenosine, 2-chloro-2’-deoxy-: Known for its antiviral properties.
Adenosine, 2-fluoro-2’-deoxy-: Exhibits anticancer activity.
Adenosine, 2’-deoxy-2’,2’-difluoro-: Used in the treatment of certain cancers.
The uniqueness of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- lies in its enhanced stability and biological activity due to the presence of the biphenyl group, which distinguishes it from other adenosine analogs.
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDIPFGNSFFLHV-RCCFBDPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233243 | |
Record name | Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84283-09-0 | |
Record name | Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.